molecular formula C21H42 B12666526 2-Methyl-1-eicosene CAS No. 883215-62-1

2-Methyl-1-eicosene

Cat. No.: B12666526
CAS No.: 883215-62-1
M. Wt: 294.6 g/mol
InChI Key: MNNWRIQCBSTKNP-UHFFFAOYSA-N
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Description

2-Methyl-1-eicosene (CAS: 1560-84-5) is a long-chain hydrocarbon characterized by a terminal double bond and a methyl branch at the second carbon, giving it the molecular formula C21H42 . This structure contributes to its specific physical properties, including a calculated boiling point of 676.44 K (403.29 °C) and a freezing point of 310.71 K (37.56 °C) . As a branched alpha-olefin, this compound serves as a valuable intermediate in advanced materials science and organic synthesis. Its primary research applications are derived from its structural features, making it a candidate for studying the effects of branching on the physical properties of polymers, such as crystallinity and viscosity. Researchers utilize 2-Methyl-1-eicosene in the development and testing of specialized lubricants, where it can act as a viscosity modifier or a base component for further chemical functionalization . Its long alkyl chain also makes it a subject of interest in surface science studies, including the formation and analysis of monomolecular films. This product is intended for use in controlled laboratory settings by qualified professionals. 2-Methyl-1-eicosene is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

883215-62-1

Molecular Formula

C21H42

Molecular Weight

294.6 g/mol

IUPAC Name

2-methylicos-1-ene

InChI

InChI=1S/C21H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h2,4-20H2,1,3H3

InChI Key

MNNWRIQCBSTKNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Eicosene

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of chiral molecules is a fundamental goal in modern organic chemistry. For 2-Methyl-1-eicosene, which contains a stereocenter at the C2 position if synthesized in an enantiomerically enriched form, stereoselective synthesis is key to controlling its three-dimensional structure. Such control is crucial for applications where specific molecular shapes are required, such as in the synthesis of natural products or specialized polymers. A reaction that preferentially forms one stereoisomer over others is known as stereoselective. masterorganicchemistry.comchemistrydocs.com

Enantioselective Catalytic Methods

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. This is often achieved using chiral catalysts that create a chiral environment around the reactants. nih.gov While specific enantioselective methods for 2-Methyl-1-eicosene are not widely documented, general strategies developed for other chiral alkenes can be considered.

Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful tool for a wide range of asymmetric transformations. nih.govnih.gov For instance, chiral amines have been developed for the enantioselective alkylation of indoles with α,β-unsaturated aldehydes, proceeding through an iminium catalysis mechanism. princeton.edu Conceptually, similar principles could be adapted to create the chiral center in 2-Methyl-1-eicosene, potentially through an asymmetric addition of a large alkyl group to a smaller, activated alkene.

Another powerful approach involves the use of chiral building blocks, or "linchpin synthons." Research has demonstrated the synthesis of highly stereopure, difunctional C4 secondary methyl building blocks that can be used in the scalable, nonenzymatic synthesis of long-chain natural products containing remote, methyl-bearing stereogenic centers. researchgate.net A synthetic route to (R)- or (S)-2-Methyl-1-eicosene could be envisioned by applying such a strategy, coupling a suitable chiral synthon with a C18 organometallic reagent.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is relevant when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. A reaction is diastereoselective if it favors the formation of one diastereomer over another. While 2-Methyl-1-eicosene itself has only one potential stereocenter, diastereoselectivity becomes critical when it is synthesized from a chiral precursor or reacts to form a product with additional stereocenters.

Substrate-directed reactions are a common strategy for achieving diastereoselectivity, where a functional group already present in the substrate, such as a hydroxyl group, directs an incoming reagent to a specific face of the molecule. egrassbcollege.ac.in For example, a synthetic pathway could involve a chiral alcohol precursor which directs the stereochemical outcome of a subsequent reaction that forms the methyl-branched alkene structure. The synthesis of pseudo C2-symmetric 2-methyl substituted 1,3-diols has been achieved with high diastereoselectivity, demonstrating the ability to control the stereochemistry of methyl-bearing centers.

Oligomerization and Polymerization Reactions Involving 2-Methyl-1-eicosene Precursors

Long-chain α-olefins are important monomers for producing polyolefins with tailored properties. mdpi.comias.ac.in The incorporation of monomers like 1-eicosene (B165122) or its branched isomers into polymer chains can significantly alter the material's characteristics, such as crystallinity, melting point, and mechanical strength. acs.org Ziegler-Natta and metallocene catalysts are primary systems used for olefin polymerization. wikipedia.orglibretexts.org

Copolymerization Studies with Ethylene (B1197577) and Other Monomers

The copolymerization of ethylene or propylene (B89431) with long-chain α-olefins like 1-eicosene has been explored to create polyolefin elastomers and other advanced materials. mdpi.comrsc.org These long-chain branches influence the polymer's processability and final properties. wipo.intcore.ac.uk

Research using a dimethyl pyridylamidohafnium catalyst has successfully produced copolymers of propylene and 1-eicosene. mdpi.com These studies systematically investigated how the amount of 1-eicosene incorporated affects the microstructure and properties of the resulting polymer. Even with a comonomer incorporation of around 18 mol%, the resulting material exhibited distinct thermal behaviors, with separate melting temperatures observed for the isotactic polypropylene (B1209903) backbone and the crystalline side chains from the eicosene units. mdpi.com This demonstrates the formation of a graft-like structure. The mechanical properties were also highly dependent on the comonomer content, transitioning from a rigid plastic to a typical elastomer with increasing 1-eicosene incorporation. mdpi.com

The polymerization of 1,1-disubstituted olefins such as 2-Methyl-1-eicosene presents a greater challenge for many catalyst systems due to steric hindrance. mdpi.com However, certain fluorenylamido-ligated titanium catalysts have shown activity for the copolymerization of ethylene with other sterically hindered olefins like 2-methyl-1-pentene. mdpi.comresearchgate.net This suggests that with the appropriate catalyst design, the incorporation of 2-Methyl-1-eicosene into a polymer chain is feasible.

Catalyst SystemMonomersComonomer Feed (mol%)Comonomer Incorporation (mol%)Polymer Mw ( kg/mol )Polymer Tm (°C)
Dimethyl (pyridyl-amido)Hafnium / [Ph3C][B(C6F5)4] / AliBu3Propylene / 1-Eicosene1.83.6289120.3
Dimethyl (pyridyl-amido)Hafnium / [Ph3C][B(C6F5)4] / AliBu3Propylene / 1-Eicosene7.011.924097.4
Dimethyl (pyridyl-amido)Hafnium / [Ph3C][B(C6F5)4] / AliBu3Propylene / 1-Eicosene14.018.221180.0 / 16.0

Table 1: Selected data from the copolymerization of propylene and 1-eicosene, illustrating the effect of comonomer feed on incorporation and polymer properties. Data sourced from Yang et al. mdpi.com

Investigation of Resultant Polymeric Architectures

The architecture of polymers derived from long-chain olefins is complex and directly influences their material properties. When a monomer like 1-eicosene is copolymerized with ethylene or propylene, it forms a long-chain branch off the main polymer backbone. tandfonline.com

Functionalization Strategies for 2-Methyl-1-eicosene and its Derivatives

Functionalization involves chemically modifying a molecule to add new functional groups, which can alter its properties or allow it to participate in further reactions. The double bond in 2-Methyl-1-eicosene is the primary site for such transformations.

One fundamental functionalization reaction is oxidation. The terminal alkene 1-eicosene can be oxidized to form the corresponding carboxylic acid, nonadecanoic acid. orgsyn.orgorgsyn.org This is often achieved using strong oxidizing agents like potassium permanganate (B83412), sometimes in a two-phase system with a phase-transfer agent to improve reactivity. orgsyn.orgorgsyn.org A similar oxidation of 2-Methyl-1-eicosene would be expected to cleave the double bond, yielding eicosan-2-one and formaldehyde, or under different conditions, potentially leading to epoxide formation across the double bond.

Olefin metathesis is another powerful tool for modifying alkenes. chemrxiv.orgresearchgate.net This reaction, catalyzed by specific metal alkylidenes (e.g., based on Molybdenum or Ruthenium), allows for the cutting and rearranging of double bonds. While typically used for producing long-chain internal olefins from α-olefins, it could potentially be used to transform 2-Methyl-1-eicosene into other complex olefinic structures or to participate in ring-closing or cross-metathesis reactions with other functionalized alkenes.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful catalytic reaction for the formation of new carbon-carbon double bonds by rearranging alkylidene fragments between two olefins. acs.org For a branched, long-chain α-olefin like 2-Methyl-1-eicosene, this transformation can be applied in both self-metathesis and cross-metathesis reactions to create novel molecular structures.

The self-metathesis of 2-Methyl-1-eicosene involves the reaction of two molecules of the substrate to produce ethylene and the symmetrical internal olefin, 2,21-dimethyl-docos-2-ene. This reaction is driven by the release of volatile ethylene gas.

Catalysts for the metathesis of long-chain α-olefins, such as 1-eicosene, have been studied extensively, with findings applicable to its branched-chain isomer. Molybdenum-based catalysts, both heterogeneous and homogeneous, are particularly effective. acs.org However, studies on silica-supported molybdenum oxo catalysts have shown that reaction rates can decrease with increasing olefin chain length. acs.orgnih.gov This phenomenon is attributed to the strong adsorption of the larger internal olefin products onto the silica (B1680970) support, which can hinder catalyst activity. nih.gov In contrast, molecularly defined catalysts, such as cationic molybdenum imido N-heterocyclic carbene (NHC) alkylidenes, exhibit very high activity for the metathesis of long-chain α-olefins (from 1-octene (B94956) to 1-eicosene) with much less dependence on the substrate's chain length. acs.orgnih.govchemrxiv.org Ruthenium-based catalysts, like the Grubbs' catalysts, are also widely used for olefin metathesis due to their high functional group tolerance and stability in air and moisture. harvard.edu

Cross-metathesis, the reaction of 2-Methyl-1-eicosene with a different olefin partner, offers a versatile route to a wide array of asymmetrically substituted alkenes. The choice of catalyst and reaction conditions is crucial for controlling selectivity and minimizing homodimerization of the starting olefins.

Table 1: Catalysts for Olefin Metathesis of Long-Chain α-Olefins

Catalyst Type Example Catalyst Substrate(s) Key Findings Citations
Supported Molybdenum Oxo (≡SiO)₂Mo(=O)₂ 1-Eicosene Activity decreases with longer chain length; product adsorption can limit rates. nih.gov, acs.org
Molecular Molybdenum Alkylidene Cationic Mo imido NHC alkylidene (Mo⁺) 1-Octene to 1-Eicosene High activity (>250 min⁻¹), less dependent on olefin chain length. nih.gov, acs.org, chemrxiv.org
Supported Rhenium Oxide Re₂O₇/Al₂O₃-SiO₂ General Olefins Active for metathesis, catalyst support properties are critical. google.com
Ruthenium Alkylidene Grubbs' 2nd Gen. Catalyst General Olefins High stability and functional group tolerance; efficient for ring-closing and cross-metathesis. harvard.edu

Regioselective Derivatization at the Double Bond and Alkane Chain

The chemical reactivity of 2-Methyl-1-eicosene is dominated by its trisubstituted double bond, which serves as a site for various electrophilic addition reactions. The regioselectivity of these additions—the preferential formation of one constitutional isomer over another—is a key consideration. ualberta.ca

Markovnikov vs. Anti-Markovnikov Addition

In the context of 2-Methyl-1-eicosene, electrophilic addition reactions typically follow Markovnikov's rule. This principle states that in the addition of a protic acid (H-X) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has more hydrogen substituents. masterorganicchemistry.com For 2-Methyl-1-eicosene, the C1 carbon has two hydrogens, while the C2 carbon has none. Therefore, the electrophile (e.g., H⁺) adds to C1, and the nucleophile (e.g., Br⁻) adds to the more substituted C2, forming a stable tertiary carbocation intermediate. ualberta.ca

Conversely, anti-Markovnikov addition, where the hydrogen adds to the less-substituted carbon (C2) and the other group to the more-substituted carbon (C1), can be achieved under specific reaction conditions, often involving a radical mechanism or organoborane reagents. masterorganicchemistry.comlibretexts.org

Key regioselective derivatizations include:

Hydrohalogenation: The addition of HBr in the absence of peroxides yields the Markovnikov product, 2-bromo-2-methyleicosane. In the presence of peroxides, a radical mechanism leads to the anti-Markovnikov product, 1-bromo-2-methyleicosane. organic-chemistry.org

Hydration: Acid-catalyzed hydration or oxymercuration-demercuration results in the Markovnikov addition of water, producing 2-methyl-2-eicosanol. libretexts.org

Hydroboration-Oxidation: This two-step process achieves anti-Markovnikov hydration, yielding 2-methyl-1-eicosanol. libretexts.org

Derivatization of the long alkane chain is also possible, typically through free-radical halogenation. However, this method generally lacks the high selectivity of reactions at the double bond, leading to a mixture of halogenated isomers.

Table 2: Regioselective Derivatization Reactions of 2-Methyl-1-eicosene

Reaction Reagents Selectivity Predicted Major Product
Hydrobromination HBr Markovnikov 2-Bromo-2-methyleicosane
Radical Hydrobromination HBr, Peroxides Anti-Markovnikov 1-Bromo-2-methyleicosane

Green Chemistry Principles in 2-Methyl-1-eicosene Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com For the synthesis of long-chain olefins like 2-Methyl-1-eicosene, these principles guide the development of more sustainable and efficient methodologies. researchgate.net Key metrics used to evaluate the "greenness" of a reaction include atom economy, process mass intensity (PMI), and the E-factor (environmental factor). acs.orgrsc.org

Sustainable Catalysis and Solvent Systems

A central tenet of green chemistry is the use of catalysis to enhance reaction efficiency and reduce waste. For transformations involving 2-Methyl-1-eicosene, sustainable catalytic systems are paramount.

Heterogeneous Catalysts: In olefin metathesis, using solid-supported catalysts, such as molybdenum or rhenium oxides on silica or alumina, offers significant advantages. nih.govgoogle.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and potentially reused, which simplifies purification and reduces waste. This contrasts with homogeneous catalysts that can be difficult to remove from nonpolar products like long-chain hydrocarbons.

Benign Catalytic Systems: The development of catalysts based on earth-abundant and non-toxic metals is a key research area. For the reduction of the double bond in 2-Methyl-1-eicosene to the corresponding alkane, catalysts derived from flavin (a vitamin B2 derivative) have been shown to efficiently hydrogenate olefins using hydrazine, producing only nitrogen and water as byproducts. organic-chemistry.org

Sustainable Solvents: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. researchgate.net Research aims to replace hazardous chlorinated solvents like 1,2-dichlorobenzene, which is often used for olefin metathesis, with greener alternatives. acs.org Solvents with a lower environmental impact, such as cyclopentyl methyl ether, are being explored for various chemical transformations. In some cases, solvent-free conditions can be achieved, representing an ideal green chemistry scenario. researchgate.net

Atom Economy and Waste Minimization in Production

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. jocpr.com An ideal reaction has an AE of 100%. Other metrics like the E-factor (total waste in kg / kg of product) and Process Mass Intensity (PMI) (total mass in a process / mass of product) provide a more practical measure of waste generation. acs.orgrsc.org The goal is to maximize AE while minimizing the E-factor and PMI. researchgate.net

Different synthetic routes to 2-Methyl-1-eicosene can be compared using these metrics. For instance, classical named reactions like the Wittig reaction, while effective for creating C=C bonds, often suffer from poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). In contrast, catalytic reactions like olefin metathesis are inherently more atom-economical. acs.org

Table 3: Comparison of Green Chemistry Metrics for Alkene Synthesis Methods

Synthetic Method General Reaction Byproducts Atom Economy Key Considerations Citations
Wittig Reaction Aldehyde/Ketone + Ylide → Alkene Triphenylphosphine oxide Low Generates a large amount of high molecular weight waste. acs.org
Olefin Metathesis Alkene + Alkene ⇌ New Alkene + New Alkene Ethylene (if α-olefin) High Catalytic process; can be highly efficient with minimal waste. acs.org, jocpr.com
Dehydration of Alcohol Alcohol → Alkene + H₂O Water Moderate Often requires strong acids and high temperatures. pdx.edu

By prioritizing catalytic pathways, recoverable catalysts, and benign solvents, and by designing syntheses with high atom economy, the production and derivatization of 2-Methyl-1-eicosene can be aligned with the principles of green and sustainable chemistry. qs-gen.com

Natural Occurrence and Isolation of 2 Methyl 1 Eicosene in Biological and Environmental Matrices

Occurrence in Plant Secondary Metabolites and Essential Oils

Extensive searches of phytochemical databases and scientific studies have not yielded any reports of 2-Methyl-1-eicosene as a constituent of plant secondary metabolites or essential oils. The unbranched isomer, 1-eicosene (B165122), and other related eicosene isomers are occasionally reported in various plant extracts. However, the specific structure of 2-Methyl-1-eicosene remains absent from the known inventories of natural plant compounds.

Identification in Specific Botanical Extracts

There are no documented cases of 2-Methyl-1-eicosene being isolated or identified from any specific botanical extract. Analyses of various plant species known to produce long-chain hydrocarbons have not detected this particular compound.

Biosynthetic Pathways and Precursors in Flora

Due to its apparent absence in the plant kingdom, no biosynthetic pathway for 2-Methyl-1-eicosene has been elucidated in flora. The biosynthesis of methyl-branched hydrocarbons in other organisms, such as bacteria and insects, typically involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid synthesis. However, this pathway has not been associated with the production of 2-Methyl-1-eicosene in plants.

Presence in Faunal Secretions and Excreta

There is currently no scientific evidence to support the presence of 2-Methyl-1-eicosene in the secretions or excreta of any animal species.

Detection in Insect Cuticular Hydrocarbons

Insects are well-known for producing a vast array of methyl-branched hydrocarbons that serve as critical components of their cuticle, often functioning as communication signals (pheromones) or protection against desiccation. Numerous studies have identified various 2-methyl-alkanes and other branched alkenes on insect cuticles. For instance, the gypsy moth (Lymantria dispar) produces 2-methyl-Z7-octadecene as a pheromone precursor, and various species of bees and flies produce other 2-methyl alkanes.

Despite the prevalence of this structural motif in insect biochemistry, a definitive identification of 2-Methyl-1-eicosene has not been reported. The table below illustrates examples of related methyl-branched hydrocarbons found in insects, highlighting the absence of the target compound in current literature.

Compound NameSpeciesClass
2-Methyl-Z7-octadeceneLymantria dispar (Gypsy Moth)Alkene
2-MethyloctadecaneLymantria dispar (Gypsy Moth)Alkane
2-MethyldocosaneDrosophila melanogaster (Fruit Fly)Alkane
2-MethyloctacosaneApis mellifera (Honey Bee)Alkane
2-MethyltriacontaneApis mellifera (Honey Bee)Alkane

This table showcases examples of 2-methyl-branched hydrocarbons identified in insects to provide context. 2-Methyl-1-eicosene is not included as it has not been reported.

Analysis in Vertebrate Biological Samples

Scientific literature lacks any reports of 2-Methyl-1-eicosene being detected in or isolated from vertebrate biological samples, including tissues, fluids, or skin secretions. While vertebrates produce a diverse range of lipids, this specific branched alkene does not appear to be among them based on current knowledge.

Isolation Techniques from Complex Natural Mixtures

As 2-Methyl-1-eicosene has not been found in natural sources, there are no specific protocols for its isolation from such matrices. However, should it be discovered, its isolation would follow established methods for separating nonpolar compounds like cuticular hydrocarbons. These techniques generally involve:

Extraction: Soaking or washing the source material (e.g., insect cuticle, plant leaves) in a nonpolar solvent like hexane (B92381) or pentane. Solid-Phase Microextraction (SPME) is also a common non-destructive method.

Fractionation: The crude extract is often fractionated using column chromatography, typically with a silica (B1680970) gel stationary phase. This separates the hydrocarbons from more polar lipids. Further separation of hydrocarbons into alkanes, alkenes, and branched-chain classes can be achieved.

Identification and Quantification: The final analytical step is performed using Gas Chromatography-Mass Spectrometry (GC-MS). The retention time and mass spectrum of the compound are compared to those of a synthesized authentic standard to confirm its identity and structure.

Advanced Chromatographic Separation Methods

The separation and identification of 2-methyl-1-eicosene from complex biological and environmental matrices heavily rely on sophisticated chromatographic techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS). This method is highly effective for analyzing volatile and semi-volatile organic compounds. biomedpharmajournal.orgoup.com

Gas Chromatography (GC):

The initial separation of the components in a sample extract is achieved using gas chromatography. A capillary column, such as a DB-5MS, is commonly employed for this purpose. ajol.info The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. ajol.info For instance, a typical temperature program might start at 60°C and ramp up to 280°C. ajol.info The carrier gas, usually helium, flows at a constant rate to move the analytes through the column. ajol.info

Mass Spectrometry (MS):

Following separation by GC, the individual compounds are introduced into a mass spectrometer. ajol.info In the MS, compounds are ionized, typically through electron impact (EI), and the resulting fragments are detected based on their mass-to-charge ratio. ajol.info The fragmentation pattern of a molecule serves as a chemical fingerprint, which can be compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for identification. biomedpharmajournal.org The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of 2-methyl-1-eicosene. nist.gov

Two-Dimensional Gas Chromatography (GCxGC-MS):

For extremely complex samples, two-dimensional gas chromatography (GCxGC-MS) offers enhanced separation power. acs.org This technique uses two different columns with different selectivities, providing a much higher resolution of individual components. acs.org

High-Performance Liquid Chromatography (HPLC):

While GC-MS is the most common method, high-performance liquid chromatography (HPLC) can also be used for the analysis of long-chain alkenes like 1-eicosene. sielc.com Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water can effectively separate these nonpolar compounds. sielc.com

Data on Chromatographic Separation of Related Compounds:

CompoundChromatographic MethodColumnKey FindingsReference
1-Eicosene GC-MSDB-5MSIdentified as a lipid-soluble component in fermented Pinellia ternata. ajol.info
1-Eicosene HPLCNewcrom R1Successful separation using a reverse-phase method. sielc.com
(Z)-1-Eicosene GC-MSNot specifiedDetected in the cuticular waxes of Apis mellifera. researchgate.net
Methyl-branched alkenes GCxGC-MSNonpolar primary and midpolar secondary columnsImproved separation of complex hydrocarbon mixtures in human earwax. acs.org

Solvent Extraction and Enrichment Procedures

The initial step in isolating 2-methyl-1-eicosene from natural sources involves extracting the lipophilic compounds from the matrix. The choice of solvent and extraction method is critical to ensure efficient recovery of the target analyte.

Solvent Selection:

Due to the nonpolar nature of 2-methyl-1-eicosene, nonpolar solvents are typically used for extraction. Common solvents include:

n-Hexane: Widely used for extracting lipids and other nonpolar compounds from plant and animal tissues. mdpi.comchemsociety.org.ng

Chloroform (B151607): Another effective solvent for extracting a broad range of lipophilic substances. chemsociety.org.ngorganomation.com

Ethyl Acetate: Often used in liquid-liquid extractions and for extracting moderately polar to nonpolar compounds. acs.orgorganomation.com

Acetone: Can be used for the extraction of a wide range of phytochemicals. biomedpharmajournal.org

Extraction Techniques:

Several extraction techniques can be employed, each with its own advantages:

Soxhlet Extraction: A continuous extraction method that is highly efficient for solid samples. organomation.comespublisher.com

Liquid-Liquid Extraction (LLE): Used to separate compounds based on their differential solubilities in two immiscible liquids, such as water and an organic solvent. organomation.com

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times. espublisher.com

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. organomation.com

Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as a solvent, which is non-toxic and can be easily removed. nih.gov

Enrichment and Clean-up:

After the initial extraction, the crude extract is often a complex mixture that requires further purification to enrich the concentration of 2-methyl-1-eicosene.

Column Chromatography: A common method for separating compounds based on their affinity for a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture). chemsociety.org.ngsci-hub.se By using a gradient of solvents with increasing polarity, compounds can be effectively separated. chemsociety.org.ng

Solid-Phase Extraction (SPE): Cartridges containing specific sorbents can be used to selectively retain and elute the target compounds, thereby cleaning up the sample and removing interfering substances. diva-portal.org

Example of an Extraction and Enrichment Procedure:

In a study on Baphia nitida leaves, the powdered plant material was extracted with chloroform. chemsociety.org.ng The resulting crude extract was then partitioned between methanol (B129727) and hexane. chemsociety.org.ng The hexane fraction, containing the nonpolar compounds, was further purified using column chromatography on silica gel with a gradient of hexane and chloroform to isolate 1-eicosene. chemsociety.org.ng

Table of Extraction Methods for Related Compounds:

Natural SourceExtraction Solvent(s)Extraction MethodEnrichment/PurificationTarget Compound(s)Reference
Mentha asiatica n-Hexane, EthanolSoxhlet, UAE, Vortex-assistedNot specified1-Eicosene mdpi.comespublisher.com
Mariscus alternifolius Not specifiedNot specifiedNot specified2-methyl-1-hexadecanol benthamopen.com
Baphia nitida Chloroform, Hexane, MethanolMaceration, PartitioningColumn Chromatography1-Eicosene chemsociety.org.ng
Indocalamus latifolius n-Hexane, Petroleum etherSupercritical CO2 ExtractionRotary Evaporation, FiltrationTerpenoids nih.gov
Human Earwax Ethyl AcetateSolvent ExtractionNot specifiedAlkenes acs.org

Advanced Analytical Characterization of 2 Methyl 1 Eicosene in Research Investigations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of 2-Methyl-1-eicosene, providing detailed information about its carbon framework and the location of the double bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like 2-Methyl-1-eicosene. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the connectivity of atoms can be established.

For 2-Methyl-1-eicosene, the ¹H NMR spectrum is expected to show characteristic signals. Protons attached to the double bond (alkenyl hydrogens) are deshielded and appear at a lower field in the spectrum. libretexts.org The two geminal protons on C1 would likely appear as distinct signals due to their different spatial relationship to the methyl group on C2. The methyl group protons at C2 would appear as a singlet, and the methylene protons at C3 would show a characteristic splitting pattern due to coupling with the neighboring protons. The long C17 alkyl chain would produce a large, complex signal in the upfield region of the spectrum. youtube.com

The ¹³C NMR spectrum provides complementary information. The two sp² hybridized carbons of the double bond (C1 and C2) would be expected to resonate in the typical alkene region (around 100-150 ppm). libretexts.org The signal for the quaternary C2 carbon would be less intense than the C1 carbon, which is attached to two protons. The remaining sp³ hybridized carbons of the long alkyl chain would produce a series of signals in the upfield region of the spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-1-eicosene

Atom Position ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity (¹H NMR)
C1 (H₂) ~4.7 - 4.9 ~110 - 120 Singlet or Doublet
C2 (CH₃) ~1.7 ~140 - 150 Singlet
C3 (H₂) ~2.0 ~30 - 40 Triplet
C4-C19 (CH₂) ~1.2 - 1.4 ~20 - 35 Multiplet
C20 (CH₃) ~0.9 ~14 Triplet

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of 2-Methyl-1-eicosene and for differentiating it from its isomers through the analysis of its fragmentation pattern. docbrown.infonih.gov Upon ionization in the mass spectrometer, the 2-Methyl-1-eicosene molecule forms a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.ukyoutube.com

The fragmentation of long-chain alkenes is often characterized by a series of losses of alkyl radicals. libretexts.org For 2-Methyl-1-eicosene, a prominent fragmentation pathway would likely involve cleavage at the allylic position (the C2-C3 bond), which is weakened by the adjacent double bond. This would result in a stable allylic carbocation. The fragmentation pattern would be expected to show a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Isomer differentiation is possible because different isomers will produce unique fragmentation patterns. For example, an isomer with the double bond in a different position or with a different branching pattern would undergo fragmentation at different points in the molecule, leading to a distinct mass spectrum. The presence of a methyl branch on the double bond in 2-Methyl-1-eicosene would likely lead to a characteristic fragment ion corresponding to the loss of a methyl radical.

Predicted Key Mass Fragments for 2-Methyl-1-eicosene

m/z (mass-to-charge ratio) Possible Fragment Identity Significance
294 [C₂₁H₄₂]⁺ Molecular Ion (M⁺)
279 [M - CH₃]⁺ Loss of a methyl group
43 [C₃H₇]⁺ Isopropyl cation or propyl cation
57 [C₄H₉]⁺ Butyl cation

Note: The relative abundance of these fragments can provide clues to the specific isomeric structure.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 2-Methyl-1-eicosene from other components in a mixture, allowing for its purity to be assessed and its concentration to be quantified.

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 2-Methyl-1-eicosene. In GC, the sample is vaporized and transported through a column by an inert gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column.

For the analysis of a high molecular weight, nonpolar compound like 2-Methyl-1-eicosene, a nonpolar or low-polarity capillary column (e.g., with a polydimethylsiloxane stationary phase) would be suitable. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. nih.gov The area under the chromatographic peak is proportional to the amount of the compound present, allowing for quantification. youtube.com

Specialized detectors can enhance the selectivity and sensitivity of GC analysis. A Flame Ionization Detector (FID) is a common choice for hydrocarbons, providing high sensitivity. For unambiguous identification, a mass spectrometer can be used as the detector (GC-MS).

While GC is often the preferred method for nonpolar compounds like 2-Methyl-1-eicosene, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for samples that are not suitable for GC due to low volatility or thermal instability.

A reverse-phase HPLC method would be the most appropriate approach. sielc.com In this technique, a nonpolar stationary phase is used with a more polar mobile phase. For 2-Methyl-1-eicosene, a C18 column would be a suitable stationary phase, and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water could be used. sielc.com Detection is typically achieved using a UV detector if the analyte has a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer the most powerful approach for the comprehensive analysis of complex samples containing 2-Methyl-1-eicosene. nih.govijarnd.comiosrjournals.orgchemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for this type of analysis. nih.gov It combines the excellent separation power of GC with the definitive identification capabilities of MS. iosrjournals.org As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each peak. asdlib.org This allows for the confident identification of 2-Methyl-1-eicosene even in the presence of co-eluting compounds, by comparing the obtained mass spectrum with a library of known spectra or by interpreting the fragmentation pattern. nih.govasdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that can be applied, particularly if HPLC is used for separation. asdlib.org Similar to GC-MS, it provides both retention time data from the HPLC and mass spectral data from the MS, enabling reliable identification and quantification.

GC-MS for Trace Analysis and Mixture Deconvolution

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a foundational and powerful hyphenated technique for the analysis of volatile and semi-volatile organic compounds like 2-Methyl-1-eicosene. chemijournal.comlongdom.org The technique combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. longdom.org For a compound to be analyzed by GC-MS, it must be volatile and thermally stable. chemijournal.com

In research investigations, GC-MS is instrumental for two primary purposes: trace analysis and the deconvolution of complex mixtures.

Trace Analysis: The detection of 2-Methyl-1-eicosene at low concentrations (parts-per-billion or lower) is critical in various fields, such as environmental monitoring and metabolomics. gcms.cz GC-MS provides the high sensitivity required for these applications. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only detects specific ions characteristic of 2-Methyl-1-eicosene. This enhances sensitivity and reduces background noise, allowing for the quantification of trace amounts of the analyte even in a complex sample matrix. The sensitivity of MS detection can be up to 50 times greater than that of Flame Ionization Detection (FID) for a broad range of compounds. gcms.cz

Mixture Deconvolution: 2-Methyl-1-eicosene is often found in intricate mixtures containing numerous structural isomers and other long-chain hydrocarbons. nih.govcore.ac.uk Standard chromatographic methods may fail to completely separate these components, leading to co-eluting peaks. Mass spectrometry provides a second dimension of data that aids in resolving these overlaps. Deconvolution algorithms analyze the mass spectra across a chromatographic peak to identify the unique mass spectral signatures of individual compounds, thereby enabling their identification and quantification even when they are not fully separated chromatographically. researchgate.net For instance, in the analysis of complex hydrocarbon mixtures from alkylation reactions, GC-MS is used to identify dozens of compounds, including various isomers that would be difficult to distinguish otherwise. mdpi.com

Below is a table summarizing typical parameters for the GC-MS analysis of long-chain alkenes.

ParameterSpecificationPurpose
Injector Type Split/SplitlessAllows for analysis of both high and low concentration samples.
Injector Temperature 250 - 300 °CEnsures complete volatilization of the long-chain alkene without thermal degradation.
Carrier Gas Helium (99.999% purity)Inert gas that carries the sample through the column.
Column Type Non-polar (e.g., HP-5MS)Separates compounds primarily based on their boiling points, which is effective for hydrocarbons.
Column Dimensions 30 m length x 0.25 mm ID x 0.25 µm filmStandard dimensions providing a good balance of resolution and analysis time.
Oven Program Initial temp ~50°C, ramp to ~300°CA temperature gradient is used to elute compounds across a wide range of boiling points.
MS Interface Temp 280 - 300 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp ~230 °COptimizes the ionization of the analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that creates reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Filters ions based on their mass-to-charge ratio.
Scan Range 40 - 400 m/zCovers the expected mass range for fragments of 2-Methyl-1-eicosene and similar compounds.

Other Integrated Analytical Platforms

While GC-MS is a robust tool, the extreme complexity of some samples—such as petroleum fractions or biological extracts—demands even greater resolving power. copernicus.orgnih.gov In these cases, more advanced integrated analytical platforms are employed.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC is a powerful technique that significantly enhances peak capacity and separation resolution compared to single-column GC. nih.govdtic.mil It employs two columns of different selectivity (e.g., a non-polar column followed by a polar column) connected by a modulator. copernicus.org The modulator traps small, sequential portions of the effluent from the first column and re-injects them as sharp pulses onto the second column for a rapid, secondary separation. chromatographyonline.com

This two-dimensional separation distributes analytes across a 2D plane based on two independent properties, such as volatility and polarity. copernicus.org This structured separation is highly effective for isolating specific compounds from a complex background. For example, GC×GC can separate hydrocarbon groups, such as alkanes, alkenes, and aromatics, into distinct regions of the chromatogram, simplifying the identification of compounds like 2-Methyl-1-eicosene within its chemical class. researchgate.net

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), the platform (GC×GC-TOFMS) becomes exceptionally powerful. copernicus.org TOF-MS is capable of the high-speed data acquisition necessary to capture the very narrow peaks (often <100 ms wide) produced by the second-dimension column. tandfonline.com This combination provides unparalleled separation and confident identification for analyzing complex volatile and semi-volatile organic compound mixtures. copernicus.orgtandfonline.com

The table below compares the capabilities of standard GC-MS with GC×GC-TOFMS for the analysis of complex hydrocarbon mixtures.

FeatureGC-MSGC×GC-TOFMS
Separation Dimensions One (primarily by boiling point on a non-polar column)Two (e.g., boiling point and polarity)
Peak Capacity Lower (hundreds of peaks)Significantly Higher (thousands of peaks) dtic.mil
Resolution Good; co-elution of isomers is common in complex mixtures.Excellent; resolves many co-eluting compounds from 1D GC. copernicus.org
Sensitivity Good, especially in SIM mode.Very high, due to peak focusing by the modulator. nih.gov
Sample Throughput Relatively high.Can be lower due to longer run times and more complex data analysis.
Data Complexity 2D data (time vs. intensity, with mass spectra).3D data (1st dimension time vs. 2nd dimension time vs. intensity, with mass spectra).
Primary Application Routine analysis, moderately complex mixtures.Highly complex mixtures (petroleum, environmental samples, metabolomics). chromatographyonline.com

Other hyphenated techniques, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), can also be used. mdpi.com GC-MS/MS increases selectivity by subjecting selected ions from the first mass spectrometer to further fragmentation, which is useful for distinguishing between isomers and reducing matrix interference. mdpi.com

Ecological and Inter Species Chemical Signaling Roles of 2 Methyl 1 Eicosene

Investigation in Insect Chemical Ecology

Chemical signals are fundamental to the survival and reproductive success of insects, mediating a vast array of behaviors. These signals, or semiochemicals, include pheromones for intraspecific communication and allomones or kairomones for interspecific interactions. A thorough search of scientific databases was conducted to determine the role of 2-Methyl-1-eicosene in these processes.

Potential as a Pheromone Component or Modulator

Pheromones are chemical substances released by an organism that affect the behavior or physiology of others of the same species. They can signal alarm, aggregation, or sexual readiness. Many pheromones are complex blends of compounds, where individual components, including isomers of hydrocarbons like eicosene, can be crucial for signal specificity.

A review of the scientific literature and chemical ecology databases did not yield specific studies identifying 2-Methyl-1-eicosene as a pheromone component or as a modulator of pheromonal responses in any insect species. Research has identified other methyl-branched alkenes and isomers of eicosene as active in insect communication, but specific findings for the 2-Methyl-1-eicosene isomer are not documented in the available literature. pherobase.comnih.govgoogle.comblaypublishers.comresearchgate.netsfu.ca

Table 1: Documented Pheromonal Activity of 2-Methyl-1-eicosene

Insect SpeciesPheromone TypeDocumented Role of 2-Methyl-1-eicoseneSource
Data Not AvailableData Not AvailableNo specific data available in the searched literature.N/A

Role in Kairomone or Allomone Mediated Interactions

Interspecific chemical signaling involves kairomones and allomones. A kairomone is a chemical emitted by one species that benefits a receiver of a different species, for instance, by allowing a predator to locate its prey. wikipedia.org An allomone, conversely, benefits the emitter, such as a defensive secretion that repels a predator. arxiv.org Cuticular hydrocarbons, including various alkenes, often serve as these types of signals. nih.gov

Despite the known role of hydrocarbons in such interactions, a detailed search of scientific research revealed no specific instances where 2-Methyl-1-eicosene has been identified as a kairomone or an allomone in any inter-species relationship. While related compounds are known to mediate these interactions, data specifically implicating 2-Methyl-1-eicosene is currently absent from the literature. google.comwikipedia.orgresearchgate.net

Table 2: Kairomone/Allomone Activity of 2-Methyl-1-eicosene

Emitter SpeciesReceiver SpeciesInteraction TypeDocumented Role of 2-Methyl-1-eicoseneSource
Data Not AvailableData Not AvailableData Not AvailableNo specific data available in the searched literature.N/A

Contribution to Plant-Herbivore Interactions

Plants produce a wide array of volatile organic compounds (VOCs) that play critical roles in their interactions with herbivores. These compounds can act as attractants, helping insects locate host plants, or as repellents, deterring feeding. bioline.org.br Furthermore, when attacked by herbivores, plants can release specific herbivore-induced plant volatiles (HIPVs) that can attract natural enemies of the herbivores or signal to neighboring plants. ajol.info

A review of the literature on plant-herbivore chemical ecology did not find any studies that specifically identify 2-Methyl-1-eicosene as a volatile compound emitted by plants or as a chemical cue involved in the interaction between plants and herbivores. While various isomers of eicosene have been detected in plant volatile blends, the specific role of 2-Methyl-1-eicosene has not been reported. bioline.org.brajol.info

Involvement in Microbial Communication or Metabolism

Microorganisms, including bacteria and fungi, produce a diverse range of volatile organic compounds that can function in communication, act as antimicrobial agents, or be involved in interactions with other organisms, such as plants. frontiersin.orgasm.orgnih.gov Some long-chain hydrocarbons and their derivatives have been identified as products of microbial metabolism. arxiv.orgnih.govresearchgate.net

A search of the scientific literature on microbial chemical signaling and metabolism did not yield specific information on the production or signaling function of 2-Methyl-1-eicosene by any microbial species. While general eicosene isomers have been noted in the volatile profiles of some microbes, the specific production or role of 2-Methyl-1-eicosene remains undocumented in the reviewed sources. arxiv.orgfrontiersin.orgasm.orgnih.govnih.govpjoes.com

Applications of 2 Methyl 1 Eicosene in Specialized Chemical and Material Science Fields

Role as an Intermediate in Organic Synthesis and Fine Chemicals

As a functionalized long-chain hydrocarbon, 2-Methyl-1-eicosene serves as a versatile intermediate in organic synthesis. The presence of a terminal double bond allows for a variety of addition reactions, making it a building block for more complex molecules. Its isomer, 1-eicosene (B165122), is noted for its role as an intermediate in the synthesis of other chemicals and materials, a role that can be extrapolated to 2-Methyl-1-eicosene. ontosight.ai

The reactivity of the double bond allows for transformations into a range of functional groups. For instance, oxidation of the terminal alkene can yield corresponding carboxylic acids. This process, demonstrated with the related compound 1-eicosene using potassium permanganate (B83412), is a fundamental transformation in organic synthesis. orgsyn.org Such conversions are critical for producing fine chemicals where a long alkyl chain is required. The compound's potential applications extend to being a precursor in the synthesis of certain pharmaceuticals and for use in biological studies to investigate interactions with biological systems. ontosight.ai

Development of Advanced Polymeric Materials

The vinylidene group in 2-Methyl-1-eicosene makes it a suitable monomer for polymerization reactions, leading to the development of advanced polymeric materials with tailored properties. google.comgoogle.com

2-Methyl-1-eicosene can be incorporated as a comonomer in polymerization processes to modify the properties of the resulting polymers. The introduction of its long, branched side-chain into a polymer backbone can disrupt crystallinity, lower the glass transition temperature, and enhance flexibility and impact resistance.

Research into the copolymerization of propylene (B89431) with higher α-olefins like 1-eicosene has demonstrated the creation of polypropylene-based elastomers. mdpi.comnih.govresearchgate.net These studies show that the incorporation of long-chain olefins significantly affects the microstructure, thermal behavior, and mechanical properties of the resulting copolymers. mdpi.comnih.gov For example, propylene/11-iodine-1-undecene/1-eicosene terpolymers have been synthesized, which, after conversion of the iodine atoms into ionic groups, exhibit a significant enhancement in tensile strength. rsc.org By adjusting the comonomer content and the nature of the side chains, materials with properties ranging from ductile plastics to elastomers with excellent elastic recovery can be produced. mdpi.comnih.gov This principle applies to 2-Methyl-1-eicosene, where its inclusion can be used to engineer copolymers with specific, enhanced mechanical or structural characteristics.

Table 1: Research Findings on Copolymers with Long-Chain α-Olefins

Catalyst System Comonomers Resulting Polymer Properties Reference
Dimethyl (pyridylamido)hafnium Propylene, 1-Eicosene Polypropylene-based elastomers with high ductility and tunable mechanical properties. mdpi.comnih.govresearchgate.net
Dimethyl (pyridylamido)hafnium Propylene, 11-iodine-1-undecene, 1-Eicosene Terpolymers that, upon ion exchange, show significantly enhanced tensile strength. rsc.org

This table is interactive. Click on the headers to sort.

2-Methyl-1-eicosene is identified as a specialty monomer in patent literature for use in various polymerization processes, including free radical and controlled radical polymerization. google.com It can be used alone or in combination with other monomers to create polymers with specific functionalities. google.com The range of monomers it can be copolymerized with is extensive, including ethylene (B1197577), propylene, styrene, acrylates, and vinyl acetate, among others. google.comgoogle.com This versatility allows for the precise tailoring of polymer properties, such as molecular weight distribution, which can be controlled to be very narrow (less than 2.0). google.com The use of such specialty monomers is crucial in producing high-performance polymers for specific applications.

Utilization in Lubricant and Fuel Research (Focus on Chemical Compositional Aspects)

In the field of lubricants and fuels, the chemical structure of components is critical to performance. 2-Methyl-1-eicosene has been identified as a potential component in the formulation of additives for these products. Specifically, it is listed as a higher 1-olefin that can be used to synthesize oil-soluble copolymers with maleic anhydride (B1165640), which act as pour point depressants for lubricating oils and fuels. google.com These additives are essential for maintaining the fluidity of lubricants and fuels at low temperatures. The copolymerization involves reacting a mixture of higher (C20-C24) and lower (C10-C14) 1-olefins with maleic anhydride to produce a polymer with a specific molecular weight that is soluble in oil. google.com

Furthermore, research into the synthesis of molecularly defined lubricants has explored the metathesis of long-chain α-olefins, up to 1-eicosene, to create hydrocarbons with specific branching structures. researchgate.netchemrxiv.org This approach allows for the production of lubricant oils with properties that can be directly related to their molecular structure, highlighting the importance of the chemical composition of olefins like 2-Methyl-1-eicosene in developing next-generation lubricants.

Table 2: Application of 2-Methyl-1-eicosene in Lubricant and Fuel Formulations

Application Area Function Chemical Process Key Outcome Reference
Lubricating Oils Pour Point Depressant Copolymerization with maleic anhydride Creates oil-soluble copolymers that improve low-temperature fluidity. google.com

This table is interactive. Click on the headers to sort.

Function in Surfactant and Detergent Chemistry

The long hydrocarbon chain of 2-Methyl-1-eicosene makes it a relevant precursor in the chemistry of surfactants and detergents. Surfactants are amphiphilic molecules, containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The C21 alkyl group of 2-Methyl-1-eicosene can serve as the hydrophobic tail.

While direct studies on surfactants derived from 2-Methyl-1-eicosene are limited, processes for synthesizing surfactants from similar long-chain alpha-olefins are well-established. For example, 1-eicosene is used in the production of detergents. ontosight.aicymitquimica.com The synthesis can involve reacting the olefin with an alcohol in the presence of an acidic etherification catalyst, followed by further functionalization to introduce a hydrophilic head group, such as a sulfonate or a quaternary ammonium (B1175870) group. epo.orggoogle.com The branched nature of the 2-methyl group in 2-Methyl-1-eicosene would be expected to influence the packing of the surfactant molecules at interfaces, potentially affecting properties like wetting, foaming, and emulsification. The synthesis of surfactants from renewable resources often involves attaching a hydrophilic group, such as a sugar, to a hydrophobic moiety derived from fatty acids or long-chain alkyl groups. diva-portal.org This highlights the fundamental role of long-chain olefins as hydrophobic building blocks in surfactant chemistry.

Theoretical and Computational Studies on 2 Methyl 1 Eicosene

Molecular Modeling and Conformation Analysis

Molecular modeling of 2-methyl-1-eicosene focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt through the rotation of its single bonds. The long, twenty-carbon chain allows for significant flexibility, resulting in a complex conformational landscape.

The different spatial arrangements of atoms that arise from bond rotation are known as conformations or conformers. maricopa.edu For long-chain alkanes and alkenes, the most stable conformation is typically the all-"anti" or zig-zag conformation, where the carbon backbone is fully extended to minimize steric repulsion between adjacent alkyl groups. libretexts.org However, rotations around the C-C single bonds can lead to "gauche" conformations, which introduce bends or kinks into the chain. libretexts.org While the anti conformation is the most stable, the energy difference between anti and gauche conformations is small enough to allow for the presence of gauche conformers at room temperature. libretexts.org

In the case of 2-methyl-1-eicosene, the presence of the double bond between C1 and C2, and the methyl group at C2, introduces specific conformational preferences. Research on shorter 1-alkenes has shown that the most stable conformers often adopt a bent-inward geometry. This arrangement facilitates an attractive interaction between the electron-rich π-bond and the hydrogen or carbon atoms of the alkyl chain. researchgate.net For 2-methyl-1-eicosene, this would involve the long eicosyl chain bending towards the double bond.

The conformational profile of the long alkyl chain is expected to be similar to that of other long-chain alkanes, dominated by low-energy anti-staggered arrangements. maricopa.edu The various possible conformations can be systematically explored by rotating each dihedral angle of the carbon backbone, though the number of possibilities grows exponentially with chain length. acs.org

Table 1: Key Conformations in the 2-Methyl-1-eicosene Backbone

Conformation Type Dihedral Angle (approx.) Relative Energy Description
Anti 180° Lowest The most stable arrangement for C-C-C-C segments, leading to an extended, linear chain. maricopa.edu
Gauche 60° Higher Causes a kink in the hydrocarbon chain; less stable due to steric interactions. libretexts.org
Eclipsed 0°, 120° Highest The least stable arrangement due to maximal torsional and steric strain. maricopa.edu

| Bent-Inward (Skew) | Varies | Potentially low | A conformation in 1-alkenes where the alkyl chain bends toward the double bond, stabilized by π-interactions. researchgate.net |

This interactive table summarizes the primary types of conformations relevant to the long alkyl chain of 2-methyl-1-eicosene. Clicking on a row will highlight the characteristics of that conformation.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of 2-methyl-1-eicosene. ppublishing.orgimist.ma These calculations provide detailed information about the molecule's electronic structure, which governs its behavior in chemical reactions.

Key parameters derived from these calculations include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.maimist.ma The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. imist.ma

For 2-methyl-1-eicosene, the π-bond is the region of highest electron density, making it the HOMO and the primary site for electrophilic attack. The methyl group at the C2 position, being an electron-donating group, increases the electron density of the double bond, thereby increasing its nucleophilicity and reactivity towards electrophiles compared to its unbranched counterpart, 1-eicosene (B165122).

Quantum chemical calculations can also determine various reactivity descriptors, such as the electrophilicity index (ω) and the Fukui functions. The Fukui function identifies the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. imist.ma For 2-methyl-1-eicosene, these calculations would confirm that the C1 atom of the double bond is the most likely site for electrophilic attack.

Table 2: Calculated Quantum Chemical Parameters and Their Significance

Parameter Definition Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital A higher value indicates a greater tendency to donate electrons. imist.ma
ELUMO Energy of the Lowest Unoccupied Molecular Orbital A lower value indicates a greater tendency to accept electrons. imist.ma
Energy Gap (ΔE) ELUMO - EHOMO A smaller gap suggests higher polarizability and greater reactivity. imist.ma
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the tendency of a molecule to attract electrons. imist.ma
Global Hardness (η) (ELUMO - EHOMO)/2 Measures the resistance to change in electron distribution; higher hardness implies lower reactivity. imist.maimist.ma

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. imist.ma |

This interactive table outlines key parameters obtained from quantum chemical calculations that are used to predict the reactivity of a molecule. Clicking on a parameter will display its definition and significance.

Simulation of Intermolecular Interactions in Complex Systems

Molecular dynamics (MD) and Monte Carlo simulations are used to study the behavior of 2-methyl-1-eicosene in condensed phases and its interactions with other molecules or surfaces. researchgate.netacs.org These simulations model the system at the atomic level over time, providing insights into bulk properties and specific intermolecular interactions.

These simulations rely on a "force field," a set of equations and parameters that describe the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). researchgate.netbyu.edu For alkenes, specific parameters are required to accurately model the sp² hybridized carbons of the double bond and their interactions. researchgate.net

Simulations can be used to model 2-methyl-1-eicosene in various environments. For example, in the context of catalysis, MD simulations can track the adsorption, diffusion, and reaction of the alkene within the pores of a zeolite catalyst. acs.orgwhiterose.ac.uk Such simulations have shown that carbenium ions, formed by the protonation of the alkene at an acid site, are key intermediates in cracking and isomerization reactions. acs.orgpsl.eu

In materials science, simulations can predict how molecules like 2-methyl-1-eicosene would interact with a metal surface, which is relevant for applications like lubrication. imist.ma These simulations calculate adsorption energies and determine the preferred orientation of the molecule on the surface. imist.ma The primary forces governing these interactions are van der Waals forces, which increase with the length of the alkyl chain, and the interaction between the π-system of the double bond and the surface.

Table 3: Simulation Methods and Their Applications for 2-Methyl-1-eicosene

Simulation Method Key Principles Application
Molecular Dynamics (MD) Solves Newton's equations of motion for a system of atoms and molecules. Studies dynamic processes like diffusion, conformational changes, and reaction pathways in complex systems. acs.org
Monte Carlo (MC) Uses random sampling to generate configurations of a system and calculate thermodynamic properties. Simulates phase equilibria and adsorption in complex mixtures. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Treats a small, reactive part of the system with quantum mechanics and the rest with a classical force field. Models chemical reactions (e.g., catalysis) in large systems where a full quantum treatment is not feasible.

| Hirshfeld Surface Analysis | Partitions crystal space to visualize and quantify intermolecular contacts. | Investigates packing and specific interactions in the solid state. mdpi.com |

This interactive table describes different computational simulation methods and their potential applications in studying 2-methyl-1-eicosene. Clicking on a method provides a summary of its principles and uses.

Environmental Chemistry and Fate of 2 Methyl 1 Eicosene

Occurrence in Environmental Samples and Matrices

While direct detection of 2-Methyl-1-eicosene in environmental samples is not widely documented, the frequent identification of its isomers and structurally similar compounds provides strong evidence for its likely presence in various environmental compartments.

Pyrolysis, the thermal decomposition of organic material in the absence of oxygen, is a significant process in both industrial waste management and natural geological settings. This process commonly breaks down large polymers into a complex mixture of smaller hydrocarbons, including alkenes. While 2-Methyl-1-eicosene has not been specifically identified in published analyses, its linear and positional isomers are common pyrolysis products.

The pyrolysis of high-density polyethylene (B3416737) (HDPE), for instance, generates a range of straight-chain alkanes and alkenes, with 1-eicosene (B165122) being a notable product at pyrolysis temperatures between 500 and 600 °C. acs.org Similarly, 1-eicosene is detected in the pyrolysis oil from oily sludge, particularly when Fe/Al-pillared bentonite (B74815) catalysts are used. bibliotekanauki.pl The thermal degradation of other plastic wastes, such as those from discarded COVID-19 masks (composed primarily of polypropylene), also yields eicosene isomers, specifically 3-Eicosene and 5-Eicosene. mdpi.com

Crucially, the pyrolysis of branched polymers like polypropylene (B1209903) inherently produces branched hydrocarbons. mdpi.commdpi.com The formation of compounds such as 2,4-dimethyl-1-heptene (B99265) from polypropylene highlights that the degradation of branched polymer backbones or side chains logically leads to branched alkene products. mdpi.com Therefore, it is highly probable that the pyrolysis of mixed plastic waste or specific branched polymers results in the formation of branched alkenes like 2-Methyl-1-eicosene, which fall into the C21+ fraction of pyrolysis oils. acs.org

Table 1: Detection of Eicosene Isomers in Pyrolysis of Various Organic Wastes

Waste MaterialPyrolysis ConditionsDetected Eicosene IsomersReference
High-Density Polyethylene (HDPE)Fast pyrolysis at 575 °C1-Eicosene acs.org
Oily SludgeCatalytic pyrolysis1-Eicosene bibliotekanauki.pl
Landfilled PlasticsCatalytic pyrolysis over Ni/HZSM-5C17–C20 (diesel range), C21+ fractions acs.org
COVID-19 Masks (Polypropylene)Thermal and catalytic pyrolysis at 500 °C3-Eicosene, (E)-; 5-Eicosene, (E)- mdpi.com
Waste TyresThermal anaerobic decomposition1-Eicosene bme.hu
Mixed Waste PlasticsPyrolysis1-Eicosene mdpi.comicevirtuallibrary.com

Eicosene isomers have been identified in various environmental settings, indicating their involvement in biogeochemical cycles. These occurrences can be from natural (biogenic) sources or as metabolites from the breakdown of anthropogenic pollutants.

A study analyzing the phytochemicals in Chenopodium album, a common terrestrial plant, identified both 1-Eicosene and 9-Eicosene within its chloroform (B151607) fraction, suggesting a potential biogenic origin for these long-chain alkenes. semanticscholar.org In marine environments, 1-eicosene is present in coastal sediments and is used as a surrogate standard for quantifying aliphatic hydrocarbons, implying its stability and persistence in these matrices. scielo.brpsu.edu

Furthermore, eicosene isomers appear as intermediates in the microbial degradation of xenobiotics. For example, 3-Eicosene was identified as a metabolite from the bacterial breakdown of the herbicide ButaForce. mediresonline.org In soil bioremediation studies, 1-eicosene has been detected in soil contaminated with hydrocarbons, both before and after treatment, indicating it is a component of the initial contamination and is subject to microbial transformation. researchgate.net The presence of these isomers across different environmental compartments—from plants to marine sediments and contaminated soils—suggests that branched isomers like 2-Methyl-1-eicosene likely participate in similar cycles, originating from either biogenic sources or the degradation of larger organic molecules.

Degradation Pathways in Environmental Systems

The persistence of 2-Methyl-1-eicosene in the environment is limited by both non-biological and biological transformation processes. Its structure, featuring a reactive double bond and a long aliphatic chain, makes it susceptible to various degradation mechanisms.

Abiotic degradation involves chemical reactions that occur without the direct involvement of microorganisms. For alkenes, key abiotic pathways include oxidation and photolysis.

Chemical oxidation can effectively break down long-chain alkenes. A well-documented example is the oxidation of 1-eicosene using potassium permanganate (B83412) (KMnO₄) under acidic conditions, which cleaves the double bond to form nonadecanoic acid. orgsyn.org Harsher oxidation conditions can cause the C=C bond to break completely, yielding different products depending on the structure of the alkene. savemyexams.com

Photochemical reactions, driven by light, are another significant abiotic pathway. snu.ac.kr The photooxidation of highly branched isoprenoid (HBI) alkenes has been shown to be a viable degradation route, with reactivity dependent on the structure and number of double bonds. nih.gov For many alkenes, photolysis can proceed through light-induced redox reactions, especially on surfaces where light is accessible. snu.ac.kr Specific photochemical reactions, such as iron-catalyzed diazidation, demonstrate the potential for complex transformations of the double bond under environmental conditions. nih.gov Given these pathways, 2-Methyl-1-eicosene is expected to undergo abiotic degradation via oxidation and photolysis, leading to the formation of more functionalized and smaller molecules.

Biodegradation by microorganisms is a primary mechanism for the removal of hydrocarbons from the environment. jmbfs.orgmdpi.com Bacteria, fungi, and algae are capable of degrading a wide range of hydrocarbons, including alkenes. enviro.wiki

The biodegradation of alkenes is a common metabolic process observed in diverse microbial communities, with bacterial families such as Xanthamonadaceae and Nocardiaceae playing a significant role. researchgate.net Studies on the degradation of pyrolysis products from HDPE have shown that microbial consortia from various environments can effectively break down long-chain alkenes, including 1-hexadecene (B165127) and 1-eicosene. acs.orgresearchgate.net Anaerobic degradation is also possible; hyperthermophilic sulfate-reducing archaea, such as Archaeoglobus fulgidus, have been shown to oxidize alk-1-enes with chain lengths up to C21. asm.org

However, molecular structure significantly influences biodegradability. Branched hydrocarbons are generally degraded more slowly than their linear counterparts. enviro.wikilibretexts.org Specifically, branching near the end of the hydrocarbon chain (anteiso-branching) can inhibit the enzymes responsible for initial oxidation. asm.org While the 2-methyl group in 2-Methyl-1-eicosene is not at the terminal carbon, its presence likely makes the compound more recalcitrant than 1-eicosene. Despite this, microorganisms have evolved to degrade even highly branched structures. For instance, Mycobacterium species can degrade the multiply branched alkane squalane, indicating that specialized enzymatic pathways exist for breaking down such complex hydrocarbons. nih.gov The degradation of 2-Methyl-1-eicosene would likely proceed via oxidation of the double bond to form an epoxide or diol, or through oxidation of the terminal methyl group, followed by β-oxidation, albeit at a potentially slower rate than its linear isomer. researchgate.net

Table 2: Microbial Genera Capable of Degrading Long-Chain and/or Branched Hydrocarbons

Microbial GenusSubstrate(s)Environmental Source/ContextReference
MycobacteriumSqualane (multiply branched alkane), SqualeneSewage, soil nih.gov
ArchaeoglobusC12-C21 n-alk-1-enesHyperthermophilic environments asm.org
BrevibacteriumButaForce (herbicide, yielding 3-Eicosene)Pristine soil mediresonline.org
PseudomonasButaForce (herbicide, yielding 3-Eicosene)Pristine soil mediresonline.org
BacillusButaForce (herbicide, yielding 3-Eicosene)Pristine soil mediresonline.org
Xanthamonadaceae family1-hexene, 1-decene (B1663960), 1-hexadecene, 1-eicoseneCompost, marine sediment researchgate.net
Nocardiaceae family1-hexene, 1-decene, 1-hexadecene, 1-eicoseneCompost, marine sediment researchgate.net

Environmental Distribution and Partitioning Behavior

The distribution of 2-Methyl-1-eicosene in the environment is dictated by its physicochemical properties, primarily its high molecular weight, low water solubility, and low vapor pressure. These characteristics mean the compound will not persist in the atmosphere but will instead partition strongly to solid and organic phases.

Studies on the gas-wall partitioning of organic compounds show that for a given carbon number, alkenes partition more readily to surfaces than alkanes. tandfonline.com This partitioning increases with chain length. As a C21 alkene, 2-Methyl-1-eicosene is expected to have a very low vapor pressure and will therefore be predominantly found adsorbed to airborne particulate matter, soil, or sediment rather than in the gas phase. acs.orgcopernicus.org

The strength of this adsorption, or partitioning, is influenced by the properties of both the chemical and the environmental medium. The adsorption of long-chain alpha-alkenes onto surfaces increases with chain length due to stronger intermolecular forces. researchgate.netnih.gov For instance, the adsorption energy of α-alkenes on steel surfaces increases significantly from 1-decene to 1-octadecene, indicating stronger binding for longer chains. nih.gov Consequently, 2-Methyl-1-eicosene will have a high affinity for organic carbon in soil and sediment (high Koc value) and will not be mobile in aqueous systems. Its low aqueous solubility further limits its transport by water. researchgate.net This strong partitioning to solid phases also affects its bioavailability, potentially reducing the rate at which it can be degraded by microorganisms.

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